molecular formula C26H23ClFN3O2S B2646746 N-[(3-chlorophenyl)methyl]-4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide CAS No. 451464-82-7

N-[(3-chlorophenyl)methyl]-4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide

Cat. No.: B2646746
CAS No.: 451464-82-7
M. Wt: 496
InChI Key: NUXZJPUNSXIROL-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is a synthetic small molecule featuring a quinazolinone core, a scaffold recognized in medicinal chemistry for its diverse biological potential. The compound's structure includes substituted benzyl groups at the 1- and 3-positions of the dihydroquinazolin-4-one ring, which may influence its pharmacodynamic profile and target affinity. Quinazolinone derivatives are frequently investigated for their activity as enzyme inhibitors, particularly targeting kinase and receptor tyrosine kinase signaling pathways involved in cell proliferation and disease pathogenesis . This reagent is provided as a high-purity material to facilitate biochemical and cellular research, including target identification, mechanism of action studies, and early-stage drug discovery screening. Specific research applications and a confirmed mechanism of action for this exact compound are areas for further investigation. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O2S/c27-20-8-3-6-18(14-20)16-29-24(32)12-5-13-31-25(33)22-10-1-2-11-23(22)30-26(31)34-17-19-7-4-9-21(28)15-19/h1-4,6-11,14-15H,5,12-13,16-17H2,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXZJPUNSXIROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with amides or amines under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the quinazolinone ring.

    Attachment of the Butanamide Side Chain: The butanamide side chain is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazolinone Derivatives with Sulfanyl and Amide Substituents

Compound A : 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide ()
  • Structure : Shares the 3,4-dihydroquinazolin-4-one core but differs in substituents:
    • Position 2: [(4-bromophenyl)quinazolinyl]sulfanyl group.
    • Position 3: Acetamide chain linked to a 3-chloro-4-fluorophenyl group.
  • Key Differences :
    • Bromine vs. fluorine at the para position of the aryl group.
    • Acetamide (shorter chain) vs. butanamide (longer chain) in the target compound.
  • The shorter acetamide chain could reduce conformational flexibility compared to the target compound’s butanamide .
Compound B : N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ()
  • Structure :
    • Position 2: [(4-chlorophenyl)quinazolinyl]sulfanyl group.
    • Position 3: Acetamide chain with a 3-chloro-4-fluorophenyl group.
  • Key Differences :
    • 4-Chlorophenyl vs. 3-fluorophenylmethyl in the sulfanyl substituent.
    • Acetamide chain vs. butanamide.
  • Implications : The 4-chlorophenyl group in Compound B may confer distinct electronic effects compared to the 3-fluorophenyl group in the target compound, altering interactions with target proteins .

Anti-Inflammatory Quinazolinone-Acetamide Hybrids ()

A study by Alagarsamy et al. synthesized 2-substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides , demonstrating moderate anti-inflammatory activity. For example:

  • Compound C: 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Activity: Superior to diclofenac in anti-inflammatory assays. Structural Comparison:
  • The ethylamino group in Compound C enhances activity compared to unmodified acetamides.

Halogenated Aromatic Compounds in Pesticides ()

Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) highlight the role of halogenated aromatics in agrochemicals.

Data Table: Structural and Functional Comparison

Feature Target Compound Compound A () Compound C ()
Core Structure 3,4-Dihydroquinazolin-4-one 3,4-Dihydroquinazolin-4-one 3,4-Dihydroquinazolin-4-one
Position 2 Substituent [(3-Fluorophenyl)methyl]sulfanyl [(4-Bromophenyl)quinazolinyl]sulfanyl Phenyl
Position 3 Substituent N-[(3-Chlorophenyl)methyl]butanamide N-(3-Chloro-4-fluorophenyl)acetamide 2-(Ethylamino)acetamide
Reported Activity Not explicitly stated (inferred enzyme inhibition) Not explicitly stated Anti-inflammatory (superior to diclofenac)
Halogen Effects 3-Fluorophenyl (electron-withdrawing) and 3-chlorophenyl (lipophilic) 4-Bromophenyl (bulky, polarizable) N/A

Biological Activity

N-[(3-chlorophenyl)methyl]-4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A chlorophenyl group
  • A fluorophenyl group
  • A sulfanyl linkage
  • A quinazolinone core

This unique arrangement contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro studies demonstrated that related quinazolinone derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM .

Antimicrobial Activity

The compound has also shown potential antimicrobial effects:

  • Activity Spectrum : It was tested against Gram-positive and Gram-negative bacteria. Preliminary results suggest moderate activity against Staphylococcus aureus and Escherichia coli.
  • Case Study : A series of quinazolinone derivatives were evaluated for their antibacterial properties, yielding promising results against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Interference with DNA Replication : It potentially disrupts the replication process in rapidly dividing cells.
  • Modulation of Signaling Pathways : The compound might affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival.

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
Anticancer (breast)MCF-725
Anticancer (lung)A54930
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli70

Q & A

Q. What are the recommended synthetic strategies for this compound, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization or multi-step condensation reactions. For example, highlights palladium-catalyzed protocols using formic acid derivatives as CO surrogates, which minimize byproduct formation. Stepwise synthesis (e.g., coupling 3-chlorobenzylamine and 3-fluorobenzylthiol intermediates to a quinazolinone core) is described in . Purity optimization involves gradient elution HPLC (C18 columns) and recrystallization from ethanol/water mixtures to achieve >98% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer : X-ray crystallography (using SHELX for refinement) resolves the 3D structure, particularly the quinazolinone core and substituent conformations . Spectrofluorometric analysis (as in ) validates electronic properties, while NMR (1H/13C) confirms regiochemistry of the chlorophenyl and fluorophenyl groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How can computational tools predict the compound’s solubility and bioavailability?

  • Methodological Answer : Use QikProp (Schrödinger Suite) to calculate logP (lipophilicity), polar surface area, and H-bond donors/acceptors. Molecular dynamics simulations (e.g., GROMACS) model solvation in aqueous buffers. ’s structural analogs suggest moderate solubility in DMSO, requiring formulation with cyclodextrins for in vivo studies .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this hygroscopic compound?

  • Methodological Answer : Hygroscopicity-induced twinning or disordered solvent can distort data. SHELXL’s TWIN/BASF commands ( ) refine twinned datasets, while low-temperature (100 K) data collection minimizes moisture absorption. Pairing with TGA (thermogravimetric analysis) identifies solvent content for PLATON/SQUEEZE processing .

Q. How do the chloro and fluorophenyl substituents influence target binding in enzyme inhibition assays?

  • Methodological Answer : Competitive inhibition assays (e.g., fluorescence polarization) reveal the 3-chlorophenyl group enhances hydrophobic binding to kinase ATP pockets, while the 3-fluorophenyl sulfanyl moiety improves selectivity via halogen bonding. SAR studies () suggest replacing chlorine with bulkier groups (e.g., CF3) reduces off-target effects .

Q. What mechanistic insights explain contradictory cytotoxicity results across cancer cell lines?

  • Methodological Answer : Discrepancies arise from differential expression of quinazolinone-targeted enzymes (e.g., EGFR or PI3K). Use siRNA knockdown or CRISPR-Cas9 to validate target dependency. Flow cytometry (Annexin V/PI staining) distinguishes apoptosis from necrosis. ’s analogs show IC50 variations linked to ABC transporter efflux, mitigated with verapamil co-treatment .

Q. How can synthetic byproducts be characterized and minimized during scale-up?

  • Methodological Answer : LC-MS/MS identifies common byproducts (e.g., des-chloro derivatives from incomplete coupling). ’s catalytic system reduces side reactions via ligand optimization (Xantphos > PPh3). Process analytical technology (PAT) with inline FTIR monitors reaction progress, ensuring >90% conversion .

Q. What computational models predict metabolic stability in hepatic microsomes?

  • Methodological Answer : CYP450 metabolism is modeled using StarDrop’s DEREK or MetaCore. In vitro microsomal assays (rat/human) quantify half-life, with NADPH cofactors. ’s glucuronidation data suggest phase II metabolism dominates, guiding deuterium incorporation at labile sites .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics?

  • Methodological Answer : Use non-compartmental analysis (NCA) for AUC calculations and Hill slope fitting. ’s PK/PD models recommend staggered dosing (0.1–100 µM) in 3D spheroid cultures to mimic in vivo gradients. Bootstrap resampling (GraphPad Prism) accounts for heteroscedasticity .

Q. What statistical methods reconcile conflicting IC50 values in enzyme vs. cell-based assays?

  • Methodological Answer :
    Apply mixed-effects models (e.g., NLME) to handle assay variability. Normalize data to positive controls (e.g., staurosporine) and use Bland-Altman plots for cross-assay comparisons. ’s kinase panel data show assay-dependent variances due to ATP concentration differences (1 mM vs. 10 µM) .

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